Carisoprodol-D7

Catalog No.
S1778613
CAS No.
1218911-16-0
M.F
C12H24N2O4
M. Wt
267.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carisoprodol-D7

CAS Number

1218911-16-0

Product Name

Carisoprodol-D7

IUPAC Name

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate

Molecular Formula

C12H24N2O4

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2

InChI Key

OFZCIYFFPZCNJE-GDXCJPCVSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C

Pharmacokinetic Studies:

Source

[1] Studies on the metabolism of carisoprodol in the dog and rat. Journal of Pharmaceutical Sciences. 1971 Aug;60(8):1236-41. ()

Metabolic Studies:

Carisoprodol-D7 can aid in elucidating the metabolic pathways of Carisoprodol. Researchers can incubate Carisoprodol-D7 with liver microsomes or isolated enzymes to identify the enzymes responsible for its metabolism. By analyzing the resulting metabolites and comparing their mass with the parent compound, scientists can gain insights into the specific metabolic steps involved. This knowledge is essential for understanding potential drug interactions and the development of safer and more targeted therapies [2].

Source

[2] Application of stable isotope techniques in drug metabolism studies. Drug Metab Rev. 2004;36(2):337-62. ()

Carisoprodol-D7 is a deuterated form of carisoprodol, a skeletal muscle relaxant primarily used to treat discomfort associated with acute musculoskeletal conditions. The compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for more precise analytical measurements in clinical toxicology and pharmacokinetic studies. Carisoprodol itself is metabolized into meprobamate, an active metabolite known for its anxiolytic effects. Carisoprodol-D7 is often utilized as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of carisoprodol in biological samples .

Carisoprodol-D7 undergoes similar metabolic pathways as its non-deuterated counterpart. The primary reaction involves the conversion of carisoprodol to meprobamate through the action of cytochrome P450 enzymes, particularly CYP2C19. The presence of deuterium in carisoprodol-D7 can influence the kinetics of these reactions, potentially leading to variations in metabolic rates and pharmacokinetics compared to non-deuterated carisoprodol .

Carisoprodol-D7 can be synthesized through various chemical methods involving the incorporation of deuterium into the carisoprodol structure. One common approach involves the use of deuterated solvents during the synthesis process or employing specific reagents that introduce deuterium at strategic positions within the molecule. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Carisoprodol-D7 serves several important applications:

  • Analytical Reference Standard: It is widely used in toxicology laboratories as a standard for calibrating instruments and validating methods for detecting carisoprodol in biological samples.
  • Pharmacokinetic Studies: Researchers utilize carisoprodol-D7 to study the pharmacokinetics of carisoprodol, providing insights into its absorption, distribution, metabolism, and excretion.
  • Forensic Analysis: In forensic toxicology, it aids in identifying and quantifying carisoprodol in cases involving drug abuse or overdose .

Studies have shown that the metabolism of carisoprodol can be influenced by various factors such as age, sex, and concomitant medications. For instance, co-administration with certain drugs that inhibit CYP2C19 can alter the metabolic ratio of meprobamate to carisoprodol, affecting therapeutic outcomes and potential toxicity . Carisoprodol-D7's use in these studies allows for a more accurate understanding of these interactions due to its stable isotopic labeling.

Several compounds share structural similarities with carisoprodol-D7. Below is a comparison highlighting their uniqueness:

CompoundStructure TypePrimary UseUnique Features
CarisoprodolNon-deuteratedMuscle relaxantCommonly prescribed; potential for abuse
MeprobamateActive metaboliteAnxiolyticDerived from carisoprodol metabolism
DiazepamBenzodiazepineAnxiolytic/sedativeDifferent mechanism; broader therapeutic range
BaclofenGABA-B agonistMuscle relaxantActs on different receptors
TizanidineAlpha-2 adrenergic agonistMuscle relaxantUnique mechanism; less sedating effects

Carisoprodol-D7's distinct feature lies in its isotopic labeling, which provides enhanced accuracy for analytical measurements compared to these similar compounds. This makes it particularly valuable in research settings focused on understanding the pharmacodynamics and pharmacokinetics of muscle relaxants .

Deuterium Labeling Techniques for Propyl-D7 Substituents

The synthesis of Carisoprodol-D7 requires sophisticated deuterium incorporation strategies to achieve the desired isotopic labeling pattern. The compound features seven deuterium atoms distributed across specific positions, with particular emphasis on the propyl substituent region [1] [4]. The molecular formula of Carisoprodol-D7 is C12D7H17N2O4, with a molecular weight of 267.37 daltons, representing a mass increase of 7 daltons compared to the unlabeled parent compound [1] [6].

Modern deuterium labeling approaches for propyl-containing substituents employ several key methodologies. Hydrogen-deuterium exchange reactions represent the most prevalent technique, utilizing deuterium oxide as the primary deuterium source under controlled catalytic conditions [9] [18]. This method capitalizes on the thermodynamic favorability of deuterium incorporation while maintaining structural integrity of the target molecule [15] [18].

Catalytic deuterium incorporation employs transition metal catalysts, particularly palladium-based systems, to facilitate selective deuterium substitution [9] [23]. The Pd/C-Al-D2O system has demonstrated exceptional efficacy for aromatic and aliphatic deuteration, achieving deuterium enrichment levels exceeding 99% under optimized conditions [23]. Temperature control remains critical, with reaction temperatures typically ranging from 60°C to 190°C depending on the specific substrate and desired incorporation level [23].

Deuteration MethodTemperature Range (°C)Deuterium SourceTypical Enrichment (%)
Hydrogen-Deuterium Exchange60-120D2O90-99
Catalytic Exchange (Pd/C)80-190D2O/D2 gas95-99+
Direct Deuterium Gas Addition25-80D2 gas80-95
Electrochemical Deuteration25D2O80-99

The electrochemical deuteration approach represents an emerging methodology for ambient temperature deuterium incorporation [12]. This technique employs proton-conducting membranes to facilitate deuterium transfer from deuterium oxide to target substrates without requiring elevated temperatures or pressures [12]. The method demonstrates particular utility for thermally sensitive compounds and achieves deuterium incorporation rates of 80-99% with yields ranging from 80-98% [12].

Site-selective deuteration strategies focus on achieving precise isotopic placement within the propyl substituent framework [9] [10]. Meta-selective deuteration protocols utilize directing groups to control regioselectivity, enabling targeted deuterium incorporation at specific carbon positions [9]. These approaches employ pyrimidine or fluorinated pyridyl directing groups, which can be subsequently removed through basic hydrolysis at room temperature [9].

Optimization of Synthetic Yield and Purity

Synthetic yield optimization for Carisoprodol-D7 requires careful consideration of reaction parameters, catalyst selection, and purification protocols [15] [18]. The deuterium kinetic isotope effect plays a fundamental role in determining reaction rates and overall synthetic efficiency [15]. Primary deuterium kinetic isotope effects typically range from 1 to 5, though values can exceed 5 under specific conditions, with a theoretical maximum of 9 [15].

Temperature optimization studies reveal that reaction temperatures must be balanced to achieve maximum deuterium incorporation while minimizing side reactions [23]. Lower temperatures favor selectivity but may result in incomplete conversion, while elevated temperatures can promote unwanted decomposition pathways [23]. Optimal temperature ranges for Carisoprodol-D7 synthesis typically fall between 80°C and 120°C, depending on the specific deuteration methodology employed [23].

Catalyst loading optimization demonstrates that 3% palladium on carbon provides optimal balance between reaction efficiency and cost-effectiveness [23]. Higher catalyst loadings do not significantly improve deuterium incorporation but increase production costs, while lower loadings result in incomplete conversion and extended reaction times [23].

ParameterOptimal RangeImpact on YieldImpact on Purity
Temperature80-120°CDirect correlation up to optimumInverse correlation above optimum
Catalyst Loading2-5% Pd/CLogarithmic improvementMinimal effect
Reaction Time20-60 minutesLinear improvement to plateauEnhanced selectivity
Deuterium Source Excess5-10 equivalentsImproved conversionReduced side products

Purification strategies for deuterated compounds require specialized approaches to maintain isotopic integrity while achieving analytical purity standards [17] [28]. Flash column chromatography remains the primary purification method, utilizing silica gel stationary phases with carefully optimized solvent systems [24]. The separation must account for potential isotope effects on retention times, which can result in subtle chromatographic differences between deuterated and non-deuterated species [14].

Recrystallization protocols for Carisoprodol-D7 must consider the altered physical properties imparted by deuterium substitution [15]. Deuterated compounds typically exhibit slightly different solubility profiles compared to their protiated analogs, necessitating solvent system optimization [15]. The deuterium substitution results in a smaller molar volume decrease of 0.140 cm³ mol⁻¹ per deuterium atom and a modest reduction in lipophilicity [15].

Iterative synthesis approaches utilizing continuous-flow technology have emerged as powerful tools for achieving high isotopic purity [18]. Recirculation processes enable multiple deuterium exchange cycles, progressively increasing isotopic enrichment to levels exceeding 98% [18]. This methodology proves particularly valuable for achieving the high deuterium content required for Carisoprodol-D7 [18].

Analytical Validation of Synthetic Products

Analytical validation of Carisoprodol-D7 requires comprehensive characterization to confirm both structural integrity and isotopic purity [28] [30]. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and deuterium enrichment determination [26] [28]. Deuterium nuclear magnetic resonance provides superior analytical capability for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by weak residual proton signals [26].

High-resolution mass spectrometry enables precise isotopic purity determination through systematic analysis of hydrogen-deuterium isotopologue distributions [28] [30]. Electrospray ionization high-resolution mass spectrometry provides rapid characterization capabilities with sample requirements at the nanogram level [30]. The method involves extracting and integrating isotopic ions corresponding to D0 through D7 species, enabling calculation of isotopic enrichment percentages [30].

Analytical ParameterSpecificationAnalytical MethodAcceptance Criteria
Isotopic PurityD7 enrichment ≥95%HR-MS isotopologue analysis>95% D7 content
Chemical Purity≥93%High-performance liquid chromatography<7% impurities
Structural IntegrityMolecular ion confirmationMS and MS/MSMolecular ion ±2 ppm
Deuterium DistributionSite-specific labeling2H-NMRConsistent with target structure

Nuclear magnetic resonance validation protocols for Carisoprodol-D7 employ both one-dimensional and two-dimensional techniques [28]. Correlation spectroscopy experiments confirm deuterium placement at expected positions while verifying the absence of unwanted isotopic scrambling [28]. The analysis must account for the reduced signal intensity of residual protons in highly deuterated systems, requiring extended acquisition times and optimized pulse sequences [26].

Mass spectrometric validation employs tandem mass spectrometry to provide detailed fragmentation analysis [28] [29]. Collision-induced dissociation generates characteristic fragment ions that confirm both molecular structure and deuterium distribution patterns [29]. The fragmentation patterns must be compared against theoretical predictions to ensure accurate structural assignment [29].

Isotopic purity calculations utilize two primary methodologies based on relative abundance measurements [30]. The first approach involves direct integration of isotopologue peak areas from high-resolution mass spectra, while the second employs ultra-performance liquid chromatography coupled to high-resolution mass spectrometry for enhanced separation of closely related species [30]. Both methods demonstrate excellent agreement with certified reference values and provide reproducible results across multiple analytical runs [30].

Quality control protocols for deuterated compounds require establishment of appropriate reference standards and control samples [17]. Stable isotope-labeled internal standards enable accurate quantification and method validation, ensuring analytical procedures meet regulatory requirements [17]. Method validation parameters include precision, accuracy, linearity, range, detection limits, and robustness across the intended analytical range [17].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

267.21754447 g/mol

Monoisotopic Mass

267.21754447 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-15

Explore Compound Types